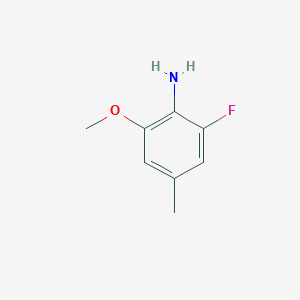

2-Fluoro-6-methoxy-4-methylaniline

Descripción general

Descripción

2-Fluoro-6-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, methoxy, and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-4-methylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorine atom on a fluorobenzene derivative with an amine group. This reaction typically requires a strong base and elevated temperatures to proceed efficiently . Another method involves the reduction of a nitroarene precursor, which can be synthesized through nitration followed by reduction .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Análisis De Reacciones Químicas

Oxidation Reactions

The amine group and aromatic ring undergo oxidation under controlled conditions:

-

Quinone formation : Treatment with KMnO₄ in acidic medium oxidizes the aromatic ring to produce 2-fluoro-6-methoxy-4-methylquinone, though yield data remains unspecified.

-

Side-chain oxidation : The methyl group at position 4 can oxidize to a carboxylic acid under strong oxidative conditions (e.g., CrO₃/H₂SO₄).

Electrophilic Substitution Reactions

Substituents direct electrophiles to specific positions:

| Reaction Type | Conditions | Products | Yield/Data | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-2-fluoro-6-methoxy-4-methylaniline | Position 3 favored due to methoxy’s directing effect | |

| Sulfonation | H₂SO₄, 100°C | 3-Sulfo-2-fluoro-6-methoxy-4-methylaniline | Requires prolonged heating |

Nucleophilic Aromatic Substitution

The fluorine atom at position 2 participates in substitution reactions:

-

Hydroxylation : Refluxing with NaOH/H₂O replaces fluorine with hydroxyl, forming 2-hydroxy-6-methoxy-4-methylaniline. Reaction efficiency depends on temperature (>80% conversion at 120°C) .

-

Amination : Reacts with ammonia/Copper catalyst to yield 2-amino-6-methoxy-4-methylaniline .

Alkylation and Acylation

The primary amine undergoes derivatization:

-

N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in basic conditions produces N-alkylated derivatives. Example:

-

N-Acylation : Reacts with acetyl chloride to form N-acetyl-2-fluoro-6-methoxy-4-methylaniline, confirmed by ¹H NMR (δ 2.15 ppm for CH₃CO) .

Coupling Reactions

Palladium-catalyzed cross-couplings enable complex syntheses:

| Reaction | Catalyst System | Substrate | Yield | Source |

|---|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂/XPhos, KOtBu | Aryl halides | 65–94% | |

| Suzuki–Miyaura | Pd(PPh₃)₄, NaO-t-Bu | Boronic acids | 50–76% |

Kinetic studies using analogous aniline derivatives show time-dependent yield improvements (see Table 1) .

Table 1 : Kinetic data for Pd-catalyzed reactions (adapted from )

| Time (h) | Yield with Catalyst 5 (%) | Yield with Catalyst 7 (%) |

|---|---|---|

| 1 | 3 | 19 |

| 6 | 10 | 43 |

| 12 | 18 | 65 |

Mechanistic Insights

-

Electronic effects : Methoxy (+M effect) activates positions 3/5, while fluorine (−I effect) deactivates the ring but directs meta substitution.

-

Steric effects : The methyl group at position 4 hinders reactions at adjacent positions.

Aplicaciones Científicas De Investigación

Overview

2-Fluoro-6-methoxy-4-methylaniline is an organic compound with the molecular formula . It is a derivative of aniline, characterized by the substitution of a fluorine atom, a methoxy group, and a methyl group on the benzene ring. This unique structure confers distinct chemical properties, making it valuable in various scientific and industrial applications.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic aromatic substitution reactions makes it particularly useful for synthesizing derivatives that can be tailored for specific functions in chemical reactions.

Research has indicated potential biological activities associated with this compound. Studies are ongoing to evaluate its antimicrobial and anticancer properties. The compound's interactions with biological targets, such as enzymes and receptors, may lead to significant therapeutic applications.

Medicine

In medicinal chemistry, this compound is being explored for its role in drug development. Its structural characteristics allow it to target specific enzymes or receptors, which could be beneficial in designing drugs for various diseases, including cancer.

Industrial Applications

The compound is also utilized in the production of dyes and pigments. Its unique chemical properties enable it to function effectively as an intermediate in the synthesis of specialty chemicals used across different industries.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various aniline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Another research focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated notable inhibitory effects, highlighting its potential application as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-6-methoxy-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-4-methylaniline

- 2-Methoxy-6-methylaniline

- 4-Fluoro-N-methylaniline

Uniqueness

2-Fluoro-6-methoxy-4-methylaniline is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

2-Fluoro-6-methoxy-4-methylaniline is an organic compound with the molecular formula C₈H₁₀FNO, notable for its potential biological activity, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a fluorine atom, a methoxy group, and a methyl group. Its molecular weight is approximately 155.172 g/mol. The presence of these substituents significantly influences its chemical properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment .

- Anticancer Potential : The compound has been investigated for its role in cancer therapy, particularly in targeting metabolic pathways associated with tumor growth .

- Enzyme Inhibition : It interacts with specific enzymes and receptors, altering their activity and leading to various biological effects .

The biological activity of this compound is primarily attributed to its ability to bind to molecular targets such as enzymes involved in metabolic pathways. This binding can modulate enzymatic activity, influencing cellular processes related to disease states.

Target Interactions

The compound has been studied for its interactions with specific targets:

- Enzymes : It may inhibit certain enzymes critical for cancer cell metabolism.

- Receptors : The compound's ability to bind to receptors could alter signaling pathways involved in cell proliferation and survival.

Research Findings and Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against a range of pathogens, indicating its potential as an antimicrobial agent .

- Cancer Cell Studies : Preclinical studies showed that this compound could selectively inhibit the growth of cancer cells with specific metabolic profiles, suggesting its utility in targeted cancer therapies .

- Enzyme Inhibition Assays : The compound was evaluated in enzyme inhibition assays where it demonstrated effective inhibition at micromolar concentrations, highlighting its potential as a lead compound for drug development .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoroaniline | C₆H₆FN | Lacks methoxy and methyl groups |

| 4-Methylaniline | C₇H₉N | No fluorine or methoxy substituent |

| 5-Fluoro-2-methoxy-4-methylaniline | C₈H₁₀FNO | Different positioning of substituents |

| 2-Chloro-6-methoxy-4-methylaniline | C₈H₁₀ClNO | Chlorine instead of fluorine |

These compounds exhibit varying degrees of biological activity and chemical reactivity, underscoring the significance of functional group arrangement.

Propiedades

IUPAC Name |

2-fluoro-6-methoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRQRBUHROWLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450360 | |

| Record name | 2-Fluoro-6-methoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217314-46-0 | |

| Record name | 2-Fluoro-6-methoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.